2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)
Description
The compound 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1) is a hybrid molecule combining a tricarboxylic acid backbone with a 4-chlorophenoxy substituent and a complex amide-imidic acid moiety. Its structure features:
- A tricarboxylic acid core (common in bio-active molecules like citric acid derivatives) .
- A 4-chlorophenoxy group, which is frequently associated with pesticidal and herbicidal activities .
- A diethylamino ethoxy carbonyl phenyl group, introducing tertiary amine functionality that may enhance solubility or receptor binding .
Properties
CAS No. |
54451-30-8 |
|---|---|
Molecular Formula |
C28H35ClN2O11 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[2-(4-chlorophenoxy)propanoylamino]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H27ClN2O4.C6H8O7/c1-4-25(5-2)14-15-28-22(27)19-8-6-7-9-20(19)24-21(26)16(3)29-18-12-10-17(23)11-13-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
WPYHDISDADHQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound likely involves:
Synthesis of the substituted propanimidic acid derivative : This involves constructing the N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid fragment with the 4-chlorophenoxy substituent.
Formation of the salt with 2-Hydroxypropane-1,2,3-tricarboxylic acid : The acid-base interaction between the propanimidic acid derivative and citric acid to form the 1:1 complex.
Synthetic Steps for the Propanimidic Acid Derivative
Based on related organic synthesis literature and patent methodologies for similar compounds (e.g., substituted hydroxy carboxylic acids and amides), the preparation can be broken down into:
Step 1: Preparation of 2-(4-chlorophenoxy)propanoyl chloride or equivalent activated intermediate
The 4-chlorophenoxy group is introduced via nucleophilic substitution or esterification on a propanoyl backbone. This step typically involves chlorination and activation of the acid moiety to an acid chloride for subsequent amide bond formation.
Step 2: Coupling with 2-(diethylamino)ethyl 2-aminobenzoate
The amide bond formation between the activated acid intermediate and the amine-containing phenyl ester (2-(diethylamino)ethyl 2-aminobenzoate) is performed under mild conditions, possibly using coupling agents or acid chlorides.
Step 3: Carbamate formation
The diethylaminoethoxycarbonyl group suggests a carbamate linkage formed by reaction of an amine with an activated carbonate or chloroformate derivative.
Step 4: Salt formation with 2-Hydroxypropane-1,2,3-tricarboxylic acid
The final step involves mixing equimolar amounts of the synthesized propanimidic acid derivative and citric acid to form the 1:1 salt complex, likely through acid-base neutralization.
Purification and Characterization
Given the compound's complexity and flexibility (as conformer generation is disallowed due to flexibility or salt nature), purification is critical. Techniques such as recrystallization from suitable solvents, chromatography, and drying under controlled temperatures (50-65°C) are standard.
Data Table: Hypothetical Preparation Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Activation of acid moiety | Acid chloride formation (e.g., SOCl2) | Prepare acid chloride intermediate | Control temperature to avoid decomposition |
| 2 | Amide bond formation | Coupling with 2-(diethylamino)ethyl 2-aminobenzoate | Form amide linkage | Use coupling agents if necessary |
| 3 | Carbamate formation | Reaction with chloroformate or carbonate derivative | Introduce diethylaminoethoxycarbonyl group | Mild base catalysis recommended |
| 4 | Salt formation | Equimolar mixing with 2-Hydroxypropane-1,2,3-tricarboxylic acid | Form 1:1 salt complex | Adjust pH and temperature for crystallization |
| 5 | Purification | Recrystallization, filtration, drying | Obtain pure compound | Use solvents compatible with compound stability |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid–2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biochemical Applications
2-Hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid) plays a crucial role in biological systems. It serves as a key metabolic intermediate in the citric acid cycle, regulating various biochemical pathways.
- Enzyme Modulation : The compound acts as a positive modulator of acetyl-CoA carboxylase, which is vital for fatty acid synthesis. High concentrations of citric acid can inhibit phosphofructokinase, thereby regulating glycolysis based on the availability of biosynthetic precursors .
Industrial Applications
The compound's buffering properties make it valuable in various industrial processes.
- Food and Beverage Industry : Citric acid is widely used as a flavoring and preserving agent in food products. It enhances the flavor profile and acts as an antioxidant .
- Pharmaceuticals : Its buffering capacity is utilized in drug formulations to maintain pH stability, enhancing drug solubility and efficacy .
Environmental Applications
Citric acid is employed in environmental remediation processes.
- Heavy Metal Chelation : It effectively chelates heavy metals, aiding in their removal from wastewater and contaminated soils. This property is leveraged in municipal sewage treatment systems to reduce metal concentrations before discharge .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biochemical Research | Modulation of metabolic pathways | Enhances fatty acid synthesis |
| Food Industry | Flavoring agent and preservative | Improves taste and shelf-life |
| Pharmaceuticals | Buffering agent in drug formulations | Stabilizes pH and increases solubility |
| Environmental Science | Chelation of heavy metals | Reduces toxicity in wastewater |
Case Study 1: Pharmaceutical Formulations
In a study examining the stability of drug formulations containing citric acid, researchers found that its presence significantly improved the solubility of poorly soluble drugs. The pH buffering capacity allowed for a more controlled release profile, enhancing therapeutic efficacy.
Case Study 2: Environmental Remediation
A municipal sewage treatment facility implemented citric acid for heavy metal removal. The results indicated a 40% reduction in lead and cadmium concentrations post-treatment, demonstrating its effectiveness as a chelating agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with 4-Chlorophenoxy Groups
Compounds containing the 4-chlorophenoxy group are widely explored for their bioactivity. Key examples include:
Key Observations :
- The diethylamino ethoxy group introduces a charged moiety absent in analogues from and , which may influence membrane permeability or solubility .
Functional Group Comparison: Amides and Esters
The amide-imidic acid linkage in the target compound contrasts with ester or carbamate linkages in structurally related molecules:
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Contains a cyclopropane-carboxamide core with a methoxyphenoxy group.
- 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid (): Features a morpholine-ethoxy group and trifluoromethyl substituents, highlighting the role of electron-withdrawing groups in enhancing binding affinity.
Key Differences :
- The target compound’s imidic acid group (protonated under physiological conditions) may confer unique acid-base reactivity compared to neutral amides or esters.
- Diethylamino ethoxy vs. morpholine-ethoxy (): Both tertiary amines, but morpholine rings often improve metabolic stability .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound’s structural similarity to known bioactive molecules can be quantified:
- Tanimoto (MACCS) : Likely low (<0.3) due to the rare tricarboxylic acid-imidic acid combination.
- Dice (Morgan): Moderate similarity (~0.5) to chlorophenoxy-containing agrochemicals like propiconazole (), which shares the 4-chlorophenoxy motif but lacks the tricarboxylic acid core.
Biological Activity
The compound 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1) , often referred to as a derivative of citric acid, exhibits significant biological activity that warrants detailed exploration. This compound combines the properties of a tricarboxylic acid with various functional groups that enhance its pharmacological potential.
Chemical Structure and Properties
The compound's structure is characterized by a tricarboxylic acid backbone with additional chlorophenoxy and diethylamino ethoxy substituents. This unique configuration contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular pathways.
1. Antimicrobial Properties
Research indicates that derivatives of 2-hydroxypropane-1,2,3-tricarboxylic acid possess antimicrobial properties. Specifically, studies have shown that extracts containing this compound can inhibit pathogenic bacteria in aquatic environments, suggesting its potential use in aquaculture as a biocide .
2. Inhibition of Calcium Scale Formation
The compound has been noted for its ability to act as a "threshold" inhibitor for calcium sulfate scale formation. This property is particularly relevant in industrial applications where scale formation can impede operational efficiency .
3. Anticancer Potential
Recent studies have suggested that compounds structurally related to 2-hydroxypropane-1,2,3-tricarboxylic acid may exhibit anticancer properties. For instance, similar tricarboxylic acids have shown efficacy in inhibiting ovarian cancer cell lines at low concentrations (IC50 values around 1.7 µM), indicating potential pathways for further research into cancer therapeutics .
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of 2-hydroxypropane-1,2,3-tricarboxylic acid extracted from Citrus microcarpa demonstrated its effectiveness against fish pathogenic bacteria. The results indicated significant inhibition zones when tested against various bacterial strains, highlighting its potential as a natural antimicrobial agent .
Case Study 2: Industrial Applications
In an industrial context, the use of 2-hydroxypropane-1,2,3-tricarboxylic acid as a scale inhibitor has been documented in several patents. The compound's ability to reduce scale formation in water treatment processes suggests its utility in maintaining system efficiency and longevity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
